z-d-Glu-ome

Vue d'ensemble

Description

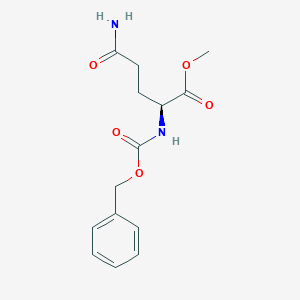

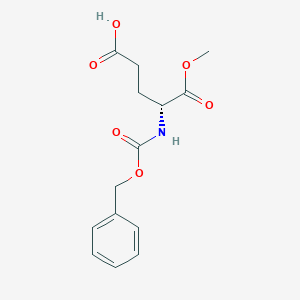

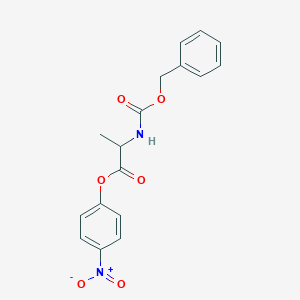

Z-d-Glu-ome, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Glucokinase Gene and Diabetes

Glucokinase, expressed in liver and pancreatic islet β-cells, plays a crucial role in glucose homeostasis. Research suggests that polymorphisms in the glucokinase gene, such as the Z allele, are associated with non-insulin-dependent diabetes mellitus (NIDDM) in American blacks (Chiu, Province, & Permutt, 1992).

2. Synthesis and Conversion in Chemistry

Z-Glu-OMe serves as a versatile chiral building block in chemical synthesis. For instance, it has been used in the efficient synthesis of cis-5-hydroxy-L-pipecolic acid, demonstrating its utility in producing complex molecules (Adams, Bailey, Collier, Heffernan, & Stokes, 1996).

3. Zinc-binding Sites of Proteases

Studies on Boc-Glu-Thr-Ile-His-OMe and Zn2+ interactions have provided insights into the zinc-binding sites of proteases, highlighting the relevance of Z-Glu-OMe in understanding enzyme functions (Yamamura et al., 1998).

4. Detection of Glutamic Acid

Glutamic acid detection is crucial in diagnosing neuropathological diseases. Lanthanide metal-organic frameworks, such as ZJU-168, have been developed to detect Glu, showcasing the application of Z-Glu-OMe in creating sensors for biomarkers (Xia, Wan, Li, & Zhang, 2020).

5. SPR Biosensor Development

The Z-domain of protein A with IgG-binding activity has been used in developing SPR biosensors, indicating the potential of Z-Glu-OMe related compounds in biosensor technology (Park, Jose, & Pyun, 2011).

6. Molecularly Imprinted Membranes

Molecularly imprinted polymeric membranes using Z-d-Glu have been created for the enantioselective separation of amino acids, demonstrating the compound's role in molecular recognition and separation processes (Yoshikawa, Ooi, & Izumi, 1999).

7. Investigation of Apoptotic Pathways

Studies on tripeptide inhibitors like Z-Val-Ala-Asp(OMe)-CH2F have provided insights into the apoptotic pathways in ischemia/reperfusion injury, demonstrating the relevance of Z-d-Glu-ome derivatives in understanding cellular processes (Yaoita, Ogawa, Maehara, & Maruyama, 1998).

8. Non-enzymatic Glucose Detection

Zinc oxide nanomaterials synthesized at room temperature, involving Z-Glu-ome, have been used for highly sensitive non-enzymatic glucose sensing, highlighting its application in glucose monitoring devices (Wang et al., 2020).

9. Hepatic Glucokinase Expression and Diabetes

Research on restoring hepatic glucokinase expression in Zucker Diabetic Fatty rats indicates the importance of Z-Glu-ome related compounds in regulating glucose flux and plasma glucose levels, with implications for diabetes treatment (Torres et al., 2009).

Mécanisme D'action

Target of Action

Z-D-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of the amino acid glutamic acid . Its primary target is the peptidoglycan in bacterial cell walls . Peptidoglycan is a large polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane . It is vital at several stages of the bacterial cell cycle, including the expansion of the scaffold during cell elongation and the formation of a septum during cell division .

Mode of Action

It is known that the compound interacts with its targets through a complex multifactorial process that includes the formation of monomeric precursors in the cytoplasm, their transport to the periplasm, and polymerization to form a functional peptidoglycan sacculus .

Biochemical Pathways

This compound is involved in the biosynthesis of peptidoglycan . The process begins with the conversion of UDP-GlcNAc into UDP-MurNAc, followed by successive peptide chain elongation with L-alanine (Ala), D-glutamic acid (Glu), a diamino acid (L-lysine or meso-diaminopimelic acid, DAP), and D-Ala-D-Ala by four ATP-grasp enzymes (MurC, D, E, and F) to biosynthesize the key intermediate UDP-MurNAc-pentapeptide .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are crucial for its effectiveness .

Result of Action

The result of this compound’s action is the disruption of the bacterial cell wall structure, which can inhibit bacterial growth and proliferation . This makes this compound a potential candidate for the development of new antibiotics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . Therefore, it is crucial to store this compound in a cool, dry place to maintain its effectiveness.

Propriétés

IUPAC Name |

(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMCTGARFXPQML-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426423 | |

| Record name | z-d-glu-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26566-11-0 | |

| Record name | z-d-glu-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

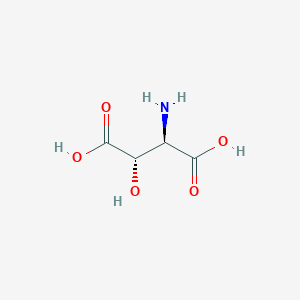

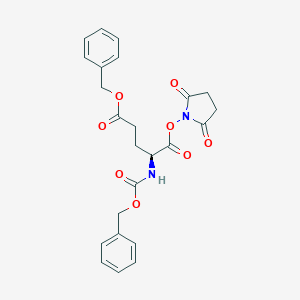

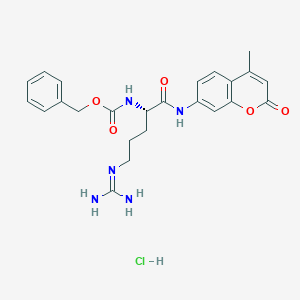

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

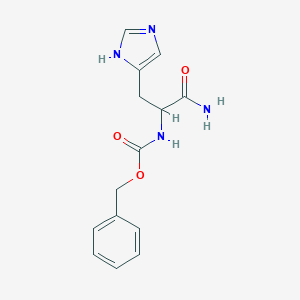

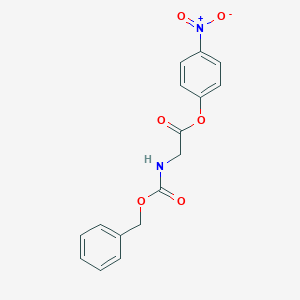

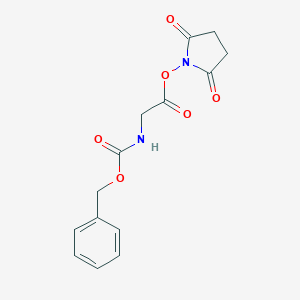

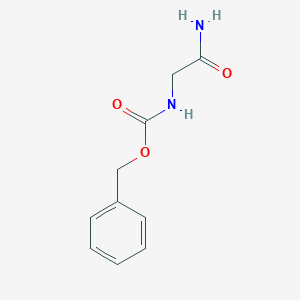

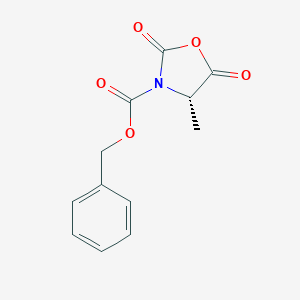

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)